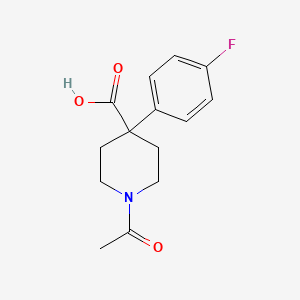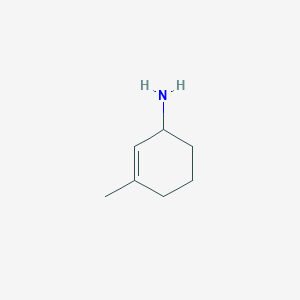
2-Cyclohexen-1-amine, 3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methylcyclohex-2-en-1-amine is an organic compound with the molecular formula C7H13N It is a derivative of cyclohexene, featuring a methyl group and an amine group attached to the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-methylcyclohex-2-en-1-amine can be synthesized through several methods. One common approach involves the reduction of 3-methylcyclohex-2-en-1-one using amines. This reaction can be catalyzed by copper hydrides, such as (Ph3P)CuH and (IPr)CuH, which facilitate the addition of the amine group to the cyclohexene ring .
Industrial Production Methods
Industrial production of 3-methylcyclohex-2-en-1-amine typically involves large-scale catalytic hydrogenation processes. These processes are optimized to achieve high yields and purity, often employing metal catalysts and specific reaction conditions to ensure efficient conversion of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
3-methylcyclohex-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields saturated amines.
Substitution: Results in various substituted amine derivatives.
Applications De Recherche Scientifique
3-methylcyclohex-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 3-methylcyclohex-2-en-1-amine involves its interaction with various molecular targets. For example, in catalytic reactions, the compound can act as a nucleophile, attacking electrophilic centers in substrates. The presence of the amine group allows it to form hydrogen bonds and coordinate with metal catalysts, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-2-en-1-amine: Lacks the methyl group, resulting in different reactivity and properties.
3-methylcyclohexanamine: Saturated version of 3-methylcyclohex-2-en-1-amine, with different chemical behavior.
Cyclohex-2-en-1-one: Ketone derivative, used in different types of reactions compared to the amine.
Uniqueness
3-methylcyclohex-2-en-1-amine is unique due to the presence of both a methyl group and an amine group on the cyclohexene ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Propriétés
Formule moléculaire |
C7H13N |
|---|---|
Poids moléculaire |
111.18 g/mol |
Nom IUPAC |
3-methylcyclohex-2-en-1-amine |
InChI |
InChI=1S/C7H13N/c1-6-3-2-4-7(8)5-6/h5,7H,2-4,8H2,1H3 |
Clé InChI |
UIHZMDTUMKZMNZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(CCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


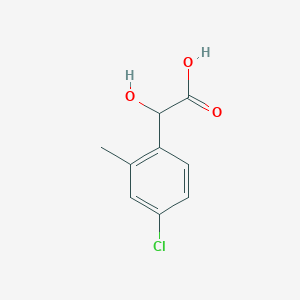
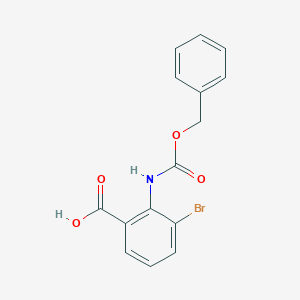
![Tert-butyl9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13561796.png)

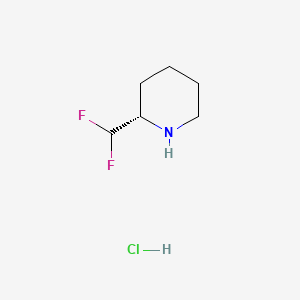
![3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13561814.png)
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B13561823.png)
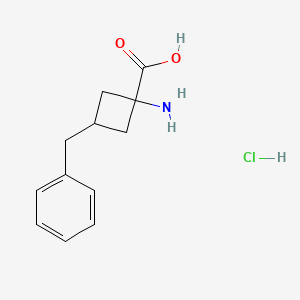
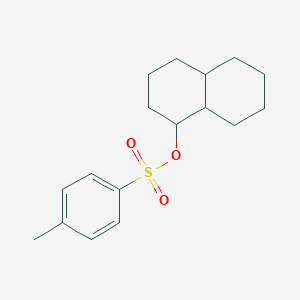
![2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]aceticacidhydrochloride](/img/structure/B13561852.png)


